molecular formula C12H24N2O2 B152144 (R)-1-Boc-3-isopropyl-piperazine CAS No. 928025-63-2

(R)-1-Boc-3-isopropyl-piperazine

Cat. No.: B152144
CAS No.: 928025-63-2
M. Wt: 228.33 g/mol
InChI Key: UHLAQCKNCBYTIF-JTQLQIEISA-N
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Description

®-1-Boc-3-isopropyl-piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The ®-1-Boc-3-isopropyl-piperazine compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and an isopropyl group at the third position of the piperazine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Scientific Research Applications

®-1-Boc-3-isopropyl-piperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly in the synthesis of piperazine-based drugs with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Boc-3-isopropyl-piperazine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available piperazine.

    Protection: The nitrogen atoms of piperazine are protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Alkylation: The protected piperazine is then subjected to alkylation with isopropyl bromide (or another suitable isopropylating agent) to introduce the isopropyl group at the third position of the piperazine ring.

    Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of ®-1-Boc-3-isopropyl-piperazine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: ®-1-Boc-3-isopropyl-piperazine undergoes various chemical reactions, including:

    Substitution Reactions:

    Deprotection Reactions: The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.

    Oxidation and Reduction Reactions: The isopropyl group can be oxidized to form corresponding alcohols or ketones, and the nitrogen atoms can undergo reduction reactions to form secondary or tertiary amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.

    Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent is typically employed.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products:

    Substitution Reactions: Various substituted piperazines with different functional groups.

    Deprotection Reactions: Free amine derivatives.

    Oxidation and Reduction Reactions: Corresponding alcohols, ketones, secondary, and tertiary amines.

Mechanism of Action

The mechanism of action of ®-1-Boc-3-isopropyl-piperazine depends on its specific application. In pharmaceutical research, the compound may act as an enzyme inhibitor or receptor ligand. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The isopropyl group can enhance lipophilicity, improving the compound’s ability to cross cell membranes and interact with intracellular targets. The molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

    (S)-1-Boc-3-isopropyl-piperazine: The enantiomer of ®-1-Boc-3-isopropyl-piperazine with similar chemical properties but different biological activity.

    1-Boc-4-isopropyl-piperazine: A structural isomer with the isopropyl group at the fourth position instead of the third.

    1-Boc-3-methyl-piperazine: A similar compound with a methyl group instead of an isopropyl group.

Uniqueness: ®-1-Boc-3-isopropyl-piperazine is unique due to its specific stereochemistry and the presence of both the Boc protecting group and the isopropyl group. This combination of features allows for selective reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl (3R)-3-propan-2-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9(2)10-8-14(7-6-13-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLAQCKNCBYTIF-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583066
Record name tert-Butyl (3R)-3-(propan-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928025-63-2
Record name tert-Butyl (3R)-3-(propan-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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